5-Amino-6-propoxypyridin-2-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
5-amino-6-propoxy-1H-pyridin-2-one |
InChI |
InChI=1S/C8H12N2O2/c1-2-5-12-8-6(9)3-4-7(11)10-8/h3-4H,2,5,9H2,1H3,(H,10,11) |
InChI Key |
BOBIFTTZCTUDSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=O)N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Optimization for 5 Amino 6 Propoxypyridin 2 Ol
Retrosynthetic Analysis and Key Disconnections for the 5-Amino-6-propoxypyridin-2-OL Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.inamazonaws.com For this compound, the analysis begins by identifying the key functional groups—a pyridin-2-ol core, a C5 amino group, and a C6 propoxy group—and proposing strategic bond disconnections.
The primary disconnections for the this compound scaffold are the C-N bond of the amino group and the C-O bond of the propoxy group. A plausible retrosynthetic strategy would involve disconnecting the pyridin-2-ol ring itself. A common approach for pyridine (B92270) ring synthesis is the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with an active methylene (B1212753) compound and a nitrogen source. advancechemjournal.com Another powerful method is the 6π-electrocyclization of dienyl isocyanates. acs.org
A logical retrosynthetic pathway is illustrated below:
Figure 1: Retrosynthetic Analysis of this compound
This illustrative retrosynthesis suggests that the target molecule can be derived from a nitropyridin-2-ol precursor, which in turn could be synthesized from a dihydroxypyridine by selective propoxylation, followed by nitration. The dihydroxypyridine itself can be formed through various condensation strategies.
Development and Evaluation of Novel Synthetic Pathways to this compound
The synthesis of this compound can be approached through several synthetic routes, building upon established methods for constructing the 2-pyridone core. sci-hub.seinnovareacademics.in One potential pathway involves the initial construction of a substituted pyridine ring, followed by functional group interconversions.
A plausible synthetic route could commence with the synthesis of a 2,6-dihydroxypyridine (B1200036) derivative. This can be followed by a regioselective O-propoxylation at the 6-position. Subsequently, nitration at the 5-position would yield a 5-nitro-6-propoxypyridin-2-ol intermediate. The final step would be the reduction of the nitro group to the desired amino functionality. The reduction of a nitro group to an amine can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation. nih.gov
An alternative approach is through the biotransformation of pyridine derivatives. For instance, the use of whole cells of Burkholderia sp. MAK1 has been noted for the oxyfunctionalization of pyridines, which could be adapted for the synthesis of the target compound. smolecule.com Chemical synthesis often remains the preferred method for industrial production due to scalability. smolecule.com
| Route | Key Steps | Potential Advantages | Potential Challenges |
| Route A: Stepwise Functionalization | 1. Synthesis of 2,6-dihydroxypyridine 2. Regioselective O-propoxylation 3. Nitration 4. Nitro group reduction | Utilizes well-established reactions. | Regioselectivity control in propoxylation and nitration steps can be challenging. |
| Route B: Pyridone Ring Formation | 1. Condensation of a propoxy-containing precursor with an amino-dicyanovinyl derivative. | Potentially fewer steps. | Synthesis of complex precursors may be required. |
| Route C: Biotransformation | 1. Fermentation with Burkholderia sp. MAK1 and a suitable pyridine precursor. | High selectivity and green approach. | Scalability and downstream processing can be complex and costly. |
Application of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound in several ways.
Solvent Selection: The replacement of hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry. bohrium.com The use of green solvents such as water, ethanol (B145695), or novel bio-derived solvents like sabinene (B1680474) could be explored for the synthesis. mdpi.comresearchgate.net Solvent-free reactions, where the reactants are heated together without a solvent, represent an even greener approach. rsc.org
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. numberanalytics.com This minimizes waste and can lead to more efficient reactions.
| Green Chemistry Principle | Application in Synthesis | Example |
| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs). | Using aqueous ethanol or polyethylene (B3416737) glycol (PEG) as the reaction medium. researchgate.net |
| Catalysis | Employing catalysts to improve efficiency and reduce waste. | Using a reusable solid acid catalyst for the cyclization step instead of stoichiometric acid. |
| Energy Efficiency | Using energy-efficient methods. | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov |
| Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Exploring bio-based precursors for the pyridine ring construction. |
Catalytic Strategies and Ligand Design for Enhanced this compound Production
Catalysis is pivotal for developing efficient and selective synthetic routes. For the synthesis of this compound, catalytic strategies can be employed in several key steps.
C-O Coupling: The formation of the propoxy group can be achieved through a nucleophilic substitution reaction. While this can be performed under basic conditions, catalytic methods such as the Buchwald-Hartwig amination can be adapted for C-O coupling reactions, offering milder conditions and broader substrate scope.
Reductive Amination: If a synthetic route involves the introduction of the amino group via the reaction of a ketone or aldehyde with an amine source, catalytic reductive amination is a highly effective method. wikipedia.orgorganic-chemistry.org Catalysts based on nickel, palladium, or iridium can be used for this transformation with hydrogen gas or other hydrogen sources. wikipedia.orgd-nb.info Organocatalysts, such as thiourea (B124793) derivatives, also offer a metal-free alternative for reductive amination. acsgcipr.org
Ligand Design: In transition metal-catalyzed reactions, the design of the ligand is crucial for controlling the reactivity and selectivity of the metal center. For instance, in a potential palladium-catalyzed amination to introduce the C5-amino group, the choice of phosphine (B1218219) ligand (e.g., BINAP, Xantphos) would significantly influence the reaction's efficiency. The development of ligands that promote high turnover numbers and operate under mild conditions is an active area of research.
| Catalytic Step | Catalyst System | Typical Ligand | Anticipated Outcome |
| O-Propoxylation | Palladium(II) acetate (B1210297) / Base | Buchwald-type phosphine ligands | Efficient formation of the ether linkage under mild conditions. |
| Nitro Group Reduction | Palladium on Carbon (Pd/C) | - | Clean and high-yielding conversion to the amino group with H₂. |
| Direct Amination | Cobalt or Iridium complexes | Picolinamide or related N,N-ligands | Direct introduction of the amino group, potentially avoiding the nitro intermediate. d-nb.info |
Process Chemistry Considerations and Scale-up Investigations for this compound
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several process chemistry parameters to ensure safety, efficiency, and cost-effectiveness. acs.org
Route Selection: The chosen synthetic route for scale-up should be robust, reproducible, and utilize readily available, low-cost starting materials. Routes with fewer steps and those that avoid problematic reagents or intermediates are generally preferred.
Process Safety: A thorough safety assessment of each step is crucial. This includes identifying potential thermal hazards through techniques like differential scanning calorimetry (DSC) to prevent runaway reactions. The use of highly energetic reagents, such as certain nitrating agents, requires strict control of reaction parameters.
Purification: The purification method must be scalable and efficient. Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and environmentally friendly than chromatography. Developing a reliable crystallization process to obtain the final product with high purity is a key objective.
Waste Management: The environmental impact of the process must be minimized. This involves reducing the volume of waste streams and treating them appropriately. The use of recyclable catalysts and solvents is highly beneficial in this regard. google.com
| Parameter | Consideration for Scale-Up | Example Strategy |
| Reagent Selection | Use of safe, stable, and inexpensive reagents. | Replacing a hazardous solvent like benzene (B151609) with a safer alternative like toluene (B28343) or an alkyl acetate. acs.orggoogle.com |
| Reaction Conditions | Optimization of temperature, pressure, and reaction time for optimal yield and purity. | Running reactions at or near ambient temperature and pressure to reduce energy costs and engineering requirements. |
| Product Isolation | Development of a scalable purification method. | Designing a process where the final product precipitates from the reaction mixture and can be isolated by filtration. |
| Process Control | Implementation of in-process controls to monitor reaction progress and ensure consistency. | Using spectroscopic techniques like HPLC or NMR to track the formation of the product and consumption of reactants. |
Chemical Reactivity, Mechanistic Studies, and Rational Derivatization of 5 Amino 6 Propoxypyridin 2 Ol
Detailed Mechanistic Investigations of Transformations Involving 5-Amino-6-propoxypyridin-2-OL
Detailed mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, the reaction mechanisms can be inferred from studies of related compounds containing aminopyridine and pyridinol scaffolds.
Transformations of the pyridin-2(1H)-one core often proceed via initial activation of the ring or its substituents. For instance, cyclization reactions to form fused heterocyclic systems are common. The synthesis of pyridin-2(1H)-one derivatives can occur through enamine cyclization, where an enamine intermediate, formed from an amine and a carbonyl compound, attacks an internal electrophile to form the heterocyclic ring. acs.org
Reactions involving the amino group likely proceed through well-established pathways. For example, in coupling reactions, the mechanism often involves the formation of a nitrogen-centered radical or an organometallic intermediate. Photo-induced reactions of related amino alcohol derivatives are proposed to proceed through a radical pathway where a nitrogen radical, generated from an O-acyl hydroxylamine, initiates a cascade of reactions to form new C-N and C-O bonds. gaylordchemical.com For metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the mechanism involves an oxidative addition, ligand substitution, and reductive elimination cycle at the metal center. core.ac.uk
Regioselective and Stereoselective Functional Group Transformations of the Amino Moiety in this compound
The amino group at the C-5 position is a key site for derivatization due to its nucleophilic character. Its reactivity allows for regioselective transformations, enabling the synthesis of diverse analogs.
Buchwald-Hartwig Coupling: A prime example of regioselective N-functionalization is the palladium-catalyzed Buchwald-Hartwig coupling. This reaction is used to form C-N bonds, typically by coupling an amine with an aryl halide or triflate. A representative procedure for a similar compound, N-(2-chlorophenyl)-6-propoxypyridin-3-amine, involves the reaction of 5-bromo-2-propoxypyridine (B1292393) with an aniline (B41778) in the presence of a palladium catalyst and a phosphine (B1218219) ligand. core.ac.uk This methodology can be directly applied to this compound to introduce various aryl or heteroaryl substituents onto the amino group.
Amide and Sulfonamide Formation: The amino group can readily react with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and provide a straightforward method for creating libraries of derivatives with varied substituents.
Diazotization and Subsequent Reactions: The amino group can be converted into a diazonium salt, which is a versatile intermediate. For instance, in the synthesis of related pyrazolo[3,4-d] smolecule.comacs.orgCurrent time information in Bangalore, IN.triazin-4-ones, a 5-amino-1H-pyrazole-4-carbonitrile undergoes a one-pot diazotization reaction. scirp.org This strategy could be employed to replace the amino group of this compound with other functionalities such as halogens (Sandmeyer reaction), a hydroxyl group, or a cyano group.
Below is a table summarizing potential regioselective transformations of the amino moiety.
| Transformation | Reagents & Conditions | Resulting Functional Group | Reference for Analogy |
| N-Arylation | Aryl halide, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., X-Phos), Base (e.g., Cs₂CO₃) | Diaryl/Alkyl-aryl amine | core.ac.uk |
| Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et₃N) | Amide | nih.gov |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | N/A |
| Diazotization | NaNO₂, Acid (e.g., HCl) | Diazonium Salt | scirp.org |
Strategic Modifications of the Propoxy Chain and Pyridine Ring in this compound
Modifications to the propoxy chain and the pyridine ring are crucial for tuning the molecule's steric and electronic properties.
Propoxy Chain Modification: The propoxy group can be modified to introduce linkers or other functional groups. A common strategy involves using a precursor with a functionalized alkyl chain, such as a terminal halide. For example, the synthesis of complex kinase inhibitors has utilized (6-(3-bromopropoxy)pyridin-3-yl)boronic ester as a key intermediate. acs.org This indicates that the propoxy chain can be pre-functionalized with a bromine atom, which can then be used in subsequent coupling reactions to attach larger molecular fragments.
Pyridine Ring Functionalization: The pyridine ring can be functionalized through various methods, most notably through cross-coupling reactions.
Suzuki Coupling: If the pyridine ring is first halogenated, it can undergo Suzuki coupling with a wide range of boronic acids or esters to introduce new carbon-carbon bonds. This is a powerful method for attaching aryl and heteroaryl groups. A Suzuki cross-coupling was used to install an aryl substituent at the 6-position of a quinoline (B57606) ring in the synthesis of kinase inhibitors. acs.org
Conversion to Carboxylic Acid and Derivatives: The hydroxyl group at the C-2 position is part of a pyridone tautomer. However, related structures like 5-propoxypyridine-2-carboxylic acid can be synthesized and used as precursors. This carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) and then reacted with amines to form amides, as demonstrated in the synthesis of quinoline-based inhibitors. nih.gov
Halogenation: Direct halogenation of the pyridine ring can provide handles for further functionalization. The reactivity and regioselectivity of this process would depend on the reaction conditions and the directing effects of the existing substituents.
The table below outlines strategies for modifying the compound's core structure.
| Structural Part | Modification Strategy | Reagents & Conditions | Purpose | Reference for Analogy |
| Propoxy Chain | Functionalization | e.g., NBS for bromination | Introduce a reactive handle for linking | acs.org |
| Pyridine Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Introduce C-C bonds (e.g., aryl groups) | acs.org |
| Pyridine Ring | Halogenation | e.g., NBS, NCS | Introduce a reactive handle for coupling | ambeed.com |
| Pyridine Ring (C2-OH) | Conversion to Amide (via carboxylic acid) | 1. Oxidation to COOH 2. SOCl₂ 3. Amine | Introduce amide functionality | nih.gov |
Exploration of Novel Analogs and Diverse Derivative Libraries of this compound
This compound serves as a valuable scaffold for generating novel analogs and diverse chemical libraries for drug discovery and materials science. smolecule.com The synthetic strategies discussed previously enable the systematic exploration of structure-activity relationships (SAR).
Kinase Inhibitors: The aminopyridine scaffold is prevalent in kinase inhibitors. Research into inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase involved the synthesis of complex molecules where a (6-[3-(dimethylamino)propoxy]pyridin-3-yl) moiety was a key structural component, coupled to a tricyclic core via Suzuki reaction. acs.org This highlights the utility of the 6-propoxypyridin-3-amine (B3053211) scaffold in constructing potent and selective inhibitors.
Antimicrobial Agents: In the development of analogs of the tuberculosis drug bedaquiline, researchers replaced the original naphthalene (B1677914) C-unit with various substituted pyridines to reduce lipophilicity. nih.gov This approach of "scaffold hopping," where a core part of a known drug is replaced by a different heterocycle like this compound, is a common strategy to optimize pharmaceutical properties.
Library Synthesis: The synthesis of compound libraries often relies on a common intermediate that can be elaborated through various reactions. For example, a 4-amino-6-chloropyrimidine (B18116) intermediate was coupled with different N-linked heterocycles via SNAr reactions to produce a library of potential CDK9 inhibitors. rsc.org A similar approach could be used starting with a halogenated derivative of this compound.
Supramolecular Chemistry and Self-Assembly Potential of this compound
The functional groups on this compound—the amino group, the pyridone oxygen, and the pyridone N-H—are all capable of acting as hydrogen bond donors and acceptors. This gives the molecule significant potential for forming ordered supramolecular structures through self-assembly.
Hydrogen-Bonded Networks: The self-assembly of amino acids into layered structures, such as supramolecular β-sheets, is driven by head-to-tail hydrogen bonding between the amine and carboxylic acid groups. nih.gov By analogy, this compound can be expected to form extensive hydrogen-bonded networks. The N-H of the amino group and the N-H of the pyridone ring can act as hydrogen bond donors, while the pyridone carbonyl oxygen and the nitrogen of the amino group can act as acceptors. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional architectures in the solid state.
Host-Guest Chemistry and Coordination Polymers: The pyridine nitrogen and the exocyclic amino group can also coordinate to metal ions. This can lead to the formation of metallogels or infinite coordination polymer networks (ICPNs). smolecule.com The self-assembly is directed by the coordination geometry of the metal ion, which cross-links the organic ligands into extended structures. The specific architecture and properties of these materials would depend on the choice of metal ion and the reaction conditions.
The potential for self-assembly makes this compound and its derivatives interesting candidates for applications in materials science, such as the development of functional gels, liquid crystals, or porous materials.
Advanced Spectroscopic and High Resolution Structural Elucidation of 5 Amino 6 Propoxypyridin 2 Ol
Conformational Analysis and Rotational Isomerism of 5-Amino-6-propoxypyridin-2-OL
The conformational landscape of this compound is primarily dictated by the rotational freedom of the propoxy group and the amino group. The orientation of the propoxy chain relative to the pyridin-2-OL ring gives rise to multiple potential conformers. Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface and identifying the most stable conformations.
Solid-State Structure Determination of this compound via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of this compound. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement in the crystalline lattice.
In the solid state, intermolecular forces, particularly hydrogen bonding, play a crucial role in dictating the crystal packing. The amino and hydroxyl groups are potent hydrogen bond donors, while the ring nitrogen, the hydroxyl oxygen, and the propoxy oxygen can act as acceptors. These interactions lead to the formation of extended supramolecular architectures, such as chains, sheets, or three-dimensional networks. The specific hydrogen bonding motifs observed in the crystal structure provide valuable insights into the molecule's recognition properties.
In-depth Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments and Dynamic Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.
The chemical shifts of the aromatic protons provide information about the electron density distribution within the pyridine (B92270) ring. The coupling constants between adjacent protons can be used to confirm connectivity. The signals corresponding to the propoxy group can reveal information about its conformation in solution. Dynamic NMR studies, such as variable-temperature experiments, can be employed to investigate conformational exchange processes, such as the rotation of the propoxy group or the potential for tautomerism.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in ppm)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 3 | 6.8 - 7.2 | 110 - 115 |
| 4 | 6.5 - 6.9 | 105 - 110 |
| 5-NH₂ | 4.5 - 5.5 (broad) | - |
| 2-OH | 10.0 - 11.0 (broad) | - |
| Propoxy-CH₂ | 3.8 - 4.2 | 65 - 70 |
| Propoxy-CH₂ | 1.6 - 2.0 | 20 - 25 |
| Propoxy-CH₃ | 0.8 - 1.2 | 10 - 15 |
| 2 | - | 160 - 165 |
| 5 | - | 135 - 140 |
| 6 | - | 150 - 155 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding and Tautomeric Forms of this compound
Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and are particularly useful for studying hydrogen bonding and potential tautomeric equilibria in this compound.
The stretching frequencies of the N-H bonds of the amino group and the O-H bond of the hydroxyl group are highly sensitive to their involvement in hydrogen bonding. In the absence of hydrogen bonding, these stretches appear as sharp bands at higher frequencies. In the presence of hydrogen bonding, these bands become broader and shift to lower frequencies. The magnitude of this shift can provide an indication of the strength of the hydrogen bond.
This compound can potentially exist in different tautomeric forms, such as the pyridin-2-ol form and the pyridin-2(1H)-one form. Vibrational spectroscopy can help to distinguish between these tautomers. For instance, the C=O stretching vibration of the pyridin-2(1H)-one tautomer would appear in a characteristic region of the IR and Raman spectra (typically 1650-1700 cm⁻¹), which would be absent in the pyridin-2-ol form.
High-Resolution Mass Spectrometric Fragmentation Pathways and Isotopic Analysis of this compound
High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of this compound. The fragmentation pattern observed in the mass spectrum offers valuable structural information.
Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely involve the loss of the propoxy group or parts of it. For example, the loss of a propyl radical or propene would be an expected fragmentation. The cleavage of the C-N bond of the amino group or the loss of ammonia (B1221849) could also be observed. By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together. Isotopic analysis, particularly of the molecular ion peak, can further confirm the elemental formula, as the relative abundances of the isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) will match the theoretical distribution for the proposed formula.
Computational Chemistry and Theoretical Modeling of 5 Amino 6 Propoxypyridin 2 Ol
Prediction and Simulation of Spectroscopic Properties of 5-Amino-6-propoxypyridin-2-OL
Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.
Simulated NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often at the DFT level of theory. ijcce.ac.irresearchgate.net For this compound, predictions would focus on the chemical shifts of the aromatic protons on the pyridine (B92270) ring, the protons of the amino group, and the distinct signals from the propoxy chain's methylene (B1212753) and methyl groups. Similarly, ¹³C NMR predictions would identify the signals for the substituted carbons of the pyridine ring and the carbons of the propoxy side chain. scielo.brscielo.br
Simulated IR Spectra: The vibrational frequencies in the IR spectrum can be calculated by performing a frequency analysis on the optimized molecular geometry. tsijournals.comresearchgate.net The resulting frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. For this molecule, key predicted vibrational modes would include the N-H stretching of the amino group (typically around 3300-3500 cm⁻¹), O-H stretching of the hydroxyl group, C-H stretching of the propoxy group and aromatic ring, C=C and C=N ring stretching, and the N-H scissoring vibration. tsijournals.comacs.org
Simulated UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. dergipark.org.tr These calculations predict the electronic transitions between molecular orbitals. For this compound, the simulations would likely show π→π* transitions characteristic of the substituted pyridine ring, with the amino and hydroxyl groups acting as auxochromes, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift).
Table 5.2.1: Predicted Key Spectroscopic Data for this compound (Note: These are hypothetical values based on typical calculations for similar molecules)
| Spectrum | Parameter | Predicted Value/Region |
| ¹H NMR | Aromatic CH | δ 6.5 - 7.5 ppm |
| ¹H NMR | -NH₂ | δ 4.5 - 5.5 ppm |
| ¹H NMR | -OCH₂CH₂CH₃ | δ 3.8-4.2, 1.6-1.9, 0.9-1.1 ppm |
| ¹³C NMR | Aromatic C-O | δ 155 - 165 ppm |
| ¹³C NMR | Aromatic C-N | δ 140 - 150 ppm |
| IR | N-H Stretch (asymm/symm) | 3450 / 3350 cm⁻¹ |
| IR | O-H Stretch | ~3200 cm⁻¹ (broad) |
| IR | C-O Stretch (alkoxy) | 1250 - 1270 cm⁻¹ |
| UV-Vis | λmax (in Methanol) | ~295 nm |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects on this compound
Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, which is crucial for understanding conformational flexibility and interactions with the solvent. mdpi.comtandfonline.com For a molecule like this compound, with its flexible propoxy side chain, MD simulations are particularly valuable.
Conformational Landscapes: The propoxy group can adopt various conformations due to rotation around its C-C and C-O single bonds. MD simulations, using a suitable force field (e.g., AMBER, CHARMM), can explore the potential energy surface to identify low-energy, stable conformations. nih.gov These simulations can reveal the most probable spatial arrangements of the propoxy chain relative to the pyridine ring. Studies on similar alkoxy-substituted heterocycles have shown strong conformational preferences influenced by non-bonded interactions between lone pairs of electrons on the ring nitrogen and the ether oxygen. researchgate.net
Ligand-Protein Docking and Molecular Recognition Studies Involving this compound (pre-clinical biological target prediction)
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein target. nih.gov For a novel compound like this compound, docking can be used in a "reverse docking" or "target fishing" approach to screen against a library of known protein structures and predict potential biological targets. Aminopyridine scaffolds are present in many known bioactive molecules, making this a promising strategy. mdpi.comtandfonline.com
Based on the activities of structurally related aminopyridine derivatives, several classes of proteins emerge as high-probability targets. nih.govnih.govnih.gov These include:
Protein Kinases: Many aminopyridine derivatives are known to be kinase inhibitors. Docking studies could explore the binding of this compound into the ATP-binding site of kinases like c-Jun N-terminal kinases (JNKs), Janus kinase 2 (JAK2), or the mesenchymal-epithelial transition factor (c-Met). mdpi.comtandfonline.comresearchgate.net Key interactions often involve hydrogen bonds with hinge region residues of the kinase. tandfonline.com
Demythylases: Substituted pyridines have been investigated as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1), which is a target in cancer therapy. nih.gov
Other Enzymes: Other potential targets include acetylcholinesterase (AChE), relevant in neurodegenerative disease research, and various dehydrogenases. researchgate.net
A typical docking study would predict the binding affinity (as a docking score or free energy of binding) and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the protein's active site. tubitak.gov.tr
Table 5.4.1: Hypothetical Docking Results for this compound against Potential Protein Targets (Note: These are illustrative results. Negative binding energy indicates favorable interaction.)
| Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| c-Met Kinase (e.g., 3F82) | -8.5 | Tyr1230, Met1211 (H-bonds with amino/hydroxyl groups) |
| JAK2 (e.g., 4Z1B) | -8.1 | Leu932, Glu930 (H-bonds with pyridine ring N and amino group) |
| LSD1 (e.g., 2Z3Y) | -7.7 | Lys661, Asp555 (Ionic and H-bond interactions) |
| α-Amylase (e.g., 3BC9) | -7.2 | Asp300, Glu233 (H-bonds with hydroxyl and propoxy oxygen) |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives
QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). acs.orgaaai.org To build a QSAR model for derivatives of this compound, a dataset of analogues with measured biological activity (e.g., IC₅₀ values against a specific kinase) would be required. nih.govresearchgate.net
The process involves:
Generating Derivatives: Creating a virtual library of derivatives by modifying the core structure of this compound (e.g., changing substituents on the amino group or the pyridine ring).
Calculating Descriptors: For each derivative, a wide range of molecular descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical in nature (e.g., molecular weight, logP, dipole moment, HOMO/LUMO energies). derpharmachemica.comnih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links a selection of the most relevant descriptors to the observed activity. researchgate.net
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques. tandfonline.com
A hypothetical QSAR model for a series of derivatives might look like the following equation:
pIC₅₀ = 0.45 * ClogP - 0.92 * HDSA + 0.15 * (Dipole_Z)² + 5.30
Where pIC₅₀ is the negative logarithm of the inhibitory concentration, ClogP represents hydrophobicity, HDSA is a descriptor for hydrogen bond donor surface area, and Dipole_Z is the z-component of the dipole moment. Such a model indicates that activity may be positively correlated with hydrophobicity and a specific dipole moment orientation, while being negatively correlated with the hydrogen bond donor surface area. derpharmachemica.com These models are invaluable for predicting the activity of new, unsynthesized compounds and for guiding the rational design of more potent derivatives. nih.gov
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 5 Amino 6 Propoxypyridin 2 Ol and Its Metabolites Research Applications
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment, Quantification, and Impurity Profiling of 5-Amino-6-propoxypyridin-2-OL
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment, quantification, and impurity profiling of pharmaceutical and research compounds. researchgate.netemerypharma.combiomedres.us A robust, stability-indicating HPLC method for this compound would be essential for ensuring the quality and consistency of the compound in research settings.
A reversed-phase HPLC (RP-HPLC) method would likely be the primary choice for analyzing this compound, given its polarity. The development of such a method would involve a systematic evaluation of stationary phases, mobile phase composition, and detector settings to achieve optimal separation of the main compound from any potential impurities.
Method Development Strategy:
Column Selection: A C18 or C8 column would be a suitable starting point, offering a good balance of hydrophobicity for retaining the analyte. cmes.org
Mobile Phase Optimization: A mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be optimized for resolution and peak shape. cmes.orghelixchrom.comhelixchrom.com Gradient elution may be necessary to resolve impurities with a wide range of polarities.
Detection: UV detection would be appropriate, with the detection wavelength selected based on the UV spectrum of this compound to maximize sensitivity. A photodiode array (PDA) detector would be advantageous for peak purity analysis.
Illustrative HPLC Method Parameters:
| Parameter | Illustrative Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH 4.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Validation of the method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijsrst.com
Illustrative Validation Data:
| Validation Parameter | Illustrative Result |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Derivatives and Thermal Stability Analysis of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com Due to the polar nature and low volatility of this compound, derivatization would be necessary prior to GC-MS analysis. sigmaaldrich.com
Derivatization:
Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino and hydroxyl groups. sigmaaldrich.comnih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to convert the amino and hydroxyl groups of this compound into their more volatile trimethylsilyl (B98337) (TMS) derivatives. unina.it
Illustrative Derivatization and GC-MS Parameters:
| Parameter | Illustrative Value |
| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reaction Conditions | 60°C for 30 minutes |
| GC Column | 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial 100°C, ramp at 10°C/min to 280°C, hold for 5 minutes |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Thermal Stability Analysis:
GC-MS can also be employed to assess the thermal stability of this compound. By injecting a solution of the underivatized compound at different inlet temperatures, the formation of degradation products can be monitored. mdpi.com This can help identify the temperature at which the compound begins to degrade and provide insights into the degradation products formed.
Capillary Electrophoresis (CE) and Microfluidic Separations for this compound and its Related Compounds
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC, particularly for charged or polar compounds. semanticscholar.orgmdpi.com Given the amino and hydroxyl groups, this compound is expected to be ionizable, making it an excellent candidate for CE analysis.
Capillary Zone Electrophoresis (CZE):
In CZE, analytes are separated based on their charge-to-size ratio in a capillary filled with a buffer solution. mdpi.com
Illustrative CZE Method Parameters:
| Parameter | Illustrative Value |
| Capillary | Fused silica, 50 cm total length, 50 µm I.D. |
| Background Electrolyte | 50 mM Sodium borate (B1201080) buffer, pH 9.5 |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
CZE can provide rapid analysis times and high separation efficiencies, making it suitable for purity checks and the separation of closely related impurities. nih.govscispace.com
Microfluidic Separations:
Microfluidic devices, or "lab-on-a-chip" systems, integrate separation, reaction, and detection steps onto a small chip. mdpi.com These systems offer advantages such as reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening. A microfluidic chip with an electrophoresis channel could be developed for the rapid analysis of this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis of this compound in Complex Research Matrices
For the sensitive and selective quantification of this compound and its metabolites in complex biological or environmental matrices, Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. UPLC utilizes smaller particle size columns to achieve higher resolution and faster separations compared to conventional HPLC.
Method Highlights:
Sample Preparation: A crucial step for complex matrices would involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences and concentrate the analytes. nih.govresearchgate.net
Ionization: Electrospray ionization (ESI) in positive ion mode would likely be effective for protonating the amino group of this compound.
MS/MS Detection: Multiple Reaction Monitoring (MRM) would be used for quantification. This involves selecting a specific precursor ion (the protonated molecule) and monitoring a specific product ion after fragmentation, providing high selectivity and sensitivity.
Illustrative UPLC-MS/MS Parameters:
| Parameter | Illustrative Value |
| UPLC Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | [M+H]+ → Product ion (hypothetical) |
This technique would enable the quantification of this compound at very low concentrations (pg/mL to ng/mL range), which is essential for pharmacokinetic and metabolism studies.
Chiral Separation Techniques for Enantiomeric Forms of this compound (if stereocenters are present or formed)
While the structure of this compound does not inherently contain a stereocenter, metabolic processes or synthetic routes could potentially introduce one. If chiral forms exist, their separation and individual assessment are critical, as enantiomers can exhibit different pharmacological and toxicological profiles. americanpharmaceuticalreview.comwvu.edu
Chiral HPLC:
The most common approach for chiral separation is HPLC using a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including those with amine functionalities. mdpi.com
Illustrative Chiral HPLC Method Parameters:
| Parameter | Illustrative Value |
| Column | Chiralpak IA (amylose-based) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 280 nm |
The development of a chiral method would involve screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. tandfonline.com
Stability and Degradation Pathway Analysis of this compound Under Various Environmental and Experimental Conditions
Understanding the stability of this compound is crucial for its proper handling, storage, and interpretation of research data. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and pathways. cjhp-online.casefh.es
Forced Degradation Studies:
Forced degradation studies would be conducted under conditions such as:
Acidic and Basic Hydrolysis: Treatment with HCl and NaOH at elevated temperatures.
Oxidation: Exposure to hydrogen peroxide.
Thermal Stress: Heating the solid compound or a solution. labrulez.com
Photostability: Exposure to UV and visible light.
A stability-indicating HPLC method, as described in section 7.1, would be used to separate the parent compound from its degradation products. researchgate.netinnovareacademics.in The structures of the major degradation products could then be elucidated using mass spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The degradation of pyridine (B92270) derivatives can involve hydroxylation, oxidation of side chains, or cleavage of the ring under harsh conditions. researchgate.net
Illustrative Stability Data:
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | Hydrolysis of propoxy group to form 5-Amino-6-hydroxypyridin-2-OL |
| 0.1 M NaOH, 60°C, 24h | 10% | Ring opening or rearrangement products |
| 10% H₂O₂, RT, 24h | 25% | N-oxide formation, hydroxylation of the pyridine ring |
| Heat (80°C, 48h) | 5% | Minor oxidative and hydrolytic degradants |
| Light (ICH Q1B) | < 2% | Compound is relatively photostable |
Potential Applications and Future Directions for 5 Amino 6 Propoxypyridin 2 Ol in Advanced Materials, Catalysis, and Agrochemical Research
Integration of 5-Amino-6-propoxypyridin-2-OL into Functional Materials (e.g., polymers, sensing platforms)
There are no published studies on the integration of this compound into functional materials. The potential for this compound to be used as a monomer in polymerization processes or as a component in the development of chemical sensors remains unexplored. The presence of amino and hydroxyl functional groups could theoretically allow for a range of chemical modifications and incorporation into larger macromolecular structures, but experimental data is absent.
Role of this compound as a Ligand in Coordination Chemistry and Asymmetric Catalysis
The potential of this compound to act as a ligand in coordination chemistry has not been investigated. The nitrogen and oxygen atoms in the pyridinol ring, along with the amino group, present potential coordination sites for metal ions. However, no research has been conducted to synthesize or characterize metal complexes involving this compound. Consequently, its application in asymmetric catalysis, where chiral metal-ligand complexes are often employed, is entirely speculative.
Exploration of this compound and its Derivatives in Agrochemical Research (mechanistic studies, target identification)
There is no information available regarding the exploration of this compound or its derivatives in the field of agrochemical research. No studies have been published on its potential herbicidal, pesticidal, or fungicidal properties. As a result, there have been no mechanistic studies or target identification efforts related to this compound within an agrochemical context.
Emerging Research Areas and Unexplored Properties of this compound in Niche Scientific Disciplines
Due to the lack of foundational research, there are no emerging research areas or identified unexplored properties for this compound in any scientific discipline. The scientific community has yet to report on the fundamental characteristics and reactivity of this compound, which is a necessary precursor to its investigation in more specialized or niche areas of science.
Conclusions and Broader Implications of Academic Research on 5 Amino 6 Propoxypyridin 2 Ol
Summary of Key Findings and Fundamental Contributions to Organic and Medicinal Chemistry
The academic focus on scaffolds like 5-Amino-6-propoxypyridin-2-OL has yielded several key insights that contribute to the broader fields of organic and medicinal chemistry. These contributions are largely based on the well-established properties of its constituent functional groups.
The 2-aminopyridine (B139424) moiety is a recognized pharmacophore, known to interact with a variety of enzymes and receptors, often through hydrogen bonding and other non-covalent interactions. wayne.edu Its incorporation into molecules has been a fruitful strategy in the development of therapeutic agents. rsc.org The 2-pyridone structure, which exists in tautomeric equilibrium with 2-hydroxypyridine (B17775), is another key feature. This tautomerism is sensitive to the solvent environment, with the pyridone form generally favored in polar media. nih.govwuxibiology.com Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in understanding the energetics and kinetics of this interconversion, revealing high energy barriers for the uncatalyzed reaction that are significantly lowered by the presence of protic solvents. wuxibiology.com
From a medicinal chemistry perspective, the aminopyridinol core is considered a "privileged scaffold," meaning it is capable of binding to multiple biological targets. Pyridone derivatives have been explored for a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. nih.gov The specific substitution pattern of this compound, with its amino and alkoxy groups, suggests its potential as a modulator of biological pathways. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on other aminopyridine derivatives have successfully created models to predict their bioactivities, such as the inhibition of Janus kinase 2 (JAK2), a target in myeloproliferative diseases. rsc.orgtandfonline.com
In the realm of organic synthesis, the development of methods for constructing polysubstituted pyridines is an ongoing challenge and a significant area of research. The synthesis of compounds like this compound would likely draw upon multicomponent reactions or transition-metal-catalyzed cross-coupling strategies, which are at the forefront of modern synthetic methodology. mdpi.com
Identification of Remaining Challenges and Promising Opportunities in the Study of this compound
Despite the foundational knowledge of its core structures, the specific study of this compound presents both challenges and opportunities.
Challenges:
Synthesis: The regioselective synthesis of polysubstituted pyridines remains a significant hurdle. Achieving the specific 2, 5, 6-substitution pattern of the target molecule with good control and in high yield would require sophisticated synthetic strategies. Challenges in the selective functionalization of the pyridine (B92270) ring, particularly at the C6 position in the presence of other directing groups, have been noted in the literature for related systems. wjpsonline.com
Tautomeric Complexity: The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms can complicate characterization and biological testing. The predominant tautomer under physiological conditions would need to be determined to understand its interactions with biological targets.
Lack of Direct Biological Data: Without direct experimental evaluation, the biological activity of this compound remains speculative. Identifying a specific biological target and developing relevant assays would be a crucial step.
Opportunities:
Fragment-Based Drug Discovery (FBDD): The relatively small and functionalized nature of this compound makes it an excellent candidate for fragment-based drug discovery. drugdiscoverychemistry.comyoutube.comyoutube.com It could serve as a starting point that can be elaborated or linked with other fragments to generate potent and selective inhibitors for various disease targets.
Probing Structure-Activity Relationships (SAR): The synthesis of a library of analogs based on the this compound scaffold would provide a valuable opportunity to systematically explore structure-activity relationships. Variations in the alkoxy group (e.g., methoxy, ethoxy, isopropoxy) and substitutions on the amino group could lead to the discovery of compounds with optimized biological activity.
Computational Modeling: In the absence of extensive experimental data, in silico methods such as molecular docking and molecular dynamics simulations can be employed to predict potential biological targets and binding modes for this compound. nih.gov Such studies can guide the direction of future experimental work.
Strategic Directions and High-Impact Research Avenues for Future Academic Investigations on this compound
To fully unlock the potential of this compound and its analogs, future academic research should be directed towards several high-impact avenues.
Synthetic Methodology:
Development of novel and efficient synthetic routes to access 5-amino-6-alkoxypyridin-2-ols is a primary objective. This could involve the exploration of new catalytic systems for C-H functionalization or the design of innovative multicomponent reaction pathways.
Medicinal Chemistry and Chemical Biology:
A systematic biological screening of this compound against a panel of disease-relevant targets (e.g., kinases, proteases, GPCRs) is warranted.
Utilizing the scaffold in fragment-based screening campaigns could rapidly identify initial hits for various therapeutic targets.
In-depth investigation of the tautomeric equilibrium and its influence on biological activity would provide fundamental insights for the design of future aminopyridinol-based drugs.
Computational and Theoretical Chemistry:
Comprehensive DFT studies can be employed to further elucidate the electronic properties, reactivity, and tautomeric preferences of this compound and its derivatives.
The development of robust QSAR and machine learning models based on a library of analogs could accelerate the prediction of biological activity and guide the synthesis of more potent compounds. nih.gov
Below is a summary of potential research directions and their anticipated impact:
| Research Direction | Key Activities | Potential Impact |
| Advanced Synthesis | Development of novel catalytic C-H activation and multicomponent reactions. | Enabling efficient and scalable access to a wide range of substituted aminopyridinols. |
| Biological Screening | High-throughput screening against diverse biological targets. | Identification of novel therapeutic leads for various diseases. |
| Fragment-Based Design | Utilization of the scaffold in FBDD campaigns and subsequent hit-to-lead optimization. | Rapid discovery of potent and selective drug candidates. |
| Tautomerism Studies | Spectroscopic and computational analysis of tautomeric equilibria in different environments. | Fundamental understanding of structure-activity relationships and improved drug design. |
| In Silico Modeling | Molecular docking, molecular dynamics simulations, and QSAR studies. | Prediction of biological targets, optimization of ligand-protein interactions, and prioritization of synthetic targets. |
By pursuing these strategic directions, the academic community can fully explore the chemical and biological potential of this compound, transforming it from a molecule of theoretical interest into a valuable tool for the advancement of organic synthesis and medicinal chemistry.
Q & A
Q. What are the recommended synthesis routes for 5-Amino-6-propoxypyridin-2-OL, and how do reaction parameters influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For pyridine derivatives, refluxing under inert atmospheres with catalysts (e.g., palladium for cross-coupling) is common. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk side reactions.
- Catalyst loading : Optimize to balance yield and cost (e.g., 2–5 mol% Pd).
Characterization via NMR (1H/13C) and mass spectrometry (HRMS) is critical for structural validation .
Q. How should researchers handle and store this compound to ensure laboratory safety?
Methodological Answer:
- Handling : Use nitrile gloves and chemical-resistant lab coats. Avoid aerosol generation; employ local exhaust ventilation .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Monitor for moisture ingress to prevent hydrolysis .
- Waste disposal : Neutralize with dilute acetic acid before incineration to avoid environmental release .
Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?
Methodological Answer:
- HPLC-UV/FLD : Quantify impurities using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% TFA) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~210°C, inferred from analogs) .
- Karl Fischer titration : Determine moisture content to guide storage protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC₅₀ values) for this compound?
Methodological Answer:
- Replicate studies : Control variables like solvent (DMSO vs. saline), cell lines, and incubation times .
- Meta-analysis : Pool data from independent studies to identify outliers or assay-specific biases.
- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What computational models predict this compound’s interactions with biological targets?
Methodological Answer:
Q. What are the key considerations in designing stability studies under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
